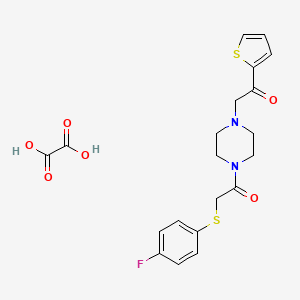

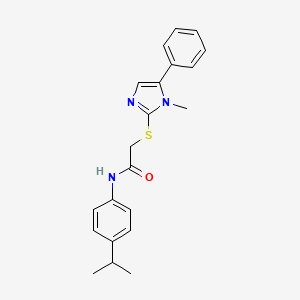

![molecular formula C9H6N4O2 B2481176 1H-咪唑并[4,5-g]喹喔啉-6,7-二醇 CAS No. 924871-19-2](/img/structure/B2481176.png)

1H-咪唑并[4,5-g]喹喔啉-6,7-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

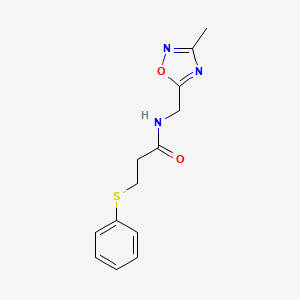

1H-imidazo[4,5-g]quinoxaline-6,7-diol is a derivative of quinoxaline . Quinoxaline derivatives are known for their significant biological activities and have drawn attention in synthesis and bioactivities research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazoquinoxalines can be synthesized through various methods. One of the common methods is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole . This reaction occurs by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium .Molecular Structure Analysis

The molecular structure of 1H-imidazo[4,5-g]quinoxaline-6,7-diol is complex, with a core structure of quinoxaline . The presence of the imidazo group adds to the complexity of the molecule .Chemical Reactions Analysis

The presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, and the latter are easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .科学研究应用

合成和化学性质

合成技术

Chen等人(2020年)报道了一种使用I2介导的直接sp3 C–H氨化反应合成苯并[4,5]咪唑并[1,2-a]喹喔啉衍生物的方法。这种方法无需金属参与,产率高,展示了该化合物多样化合成潜力 (Chen et al., 2020)。

固相合成

Mazurov(2000年)描述了一种无痕固相合成5,6,7,8-四氢-1H-咪唑并[4,5-g]喹喔啉-6-酮的方法,展示了一种生成具有多样化结构的化合物的方法 (Mazurov, 2000)。

多米诺合成

Yang等人(2014年)开发了一种铜催化的多米诺合成方法,用于制备2-亚氨基-1H-咪唑-5(2H)-酮和喹喔啉。该方法涉及CC键断裂,并展示了相关化合物的结构灵活性 (Yang et al., 2014)。

药物化学应用

抗真菌活性

Abd el-Samii和El-feky(1997年)报道了咪唑并[4,5-g]喹喔啉某些衍生物具有中等至弱的抗真菌活性 (Abd el-Samii & El-feky, 1997)。

抗肿瘤性能

Yoo,Suh和Park(1998年)发现1H-咪唑并[4,5-g]喹喔啉的某些衍生物对人类胃腺癌细胞具有细胞毒性,表明在癌症治疗中可能有潜在用途 (Yoo, Suh, & Park, 1998)。

干扰素诱导

Gerster等人(2005年)发现与1H-咪唑并[4,5-g]喹喔啉在结构上相关的1H-咪唑并[4,5-c]喹啉可以诱导干扰素的产生,这是抗病毒疗法中的关键组成部分 (Gerster et al., 2005)。

属性

IUPAC Name |

5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c14-8-9(15)13-7-2-5-4(10-3-11-5)1-6(7)12-8/h1-3H,(H,10,11)(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRKKCLWCFWZNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1NC=N3)NC(=O)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

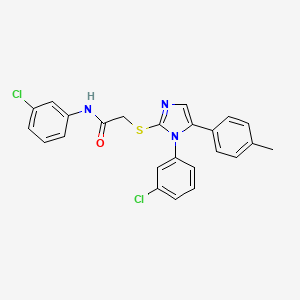

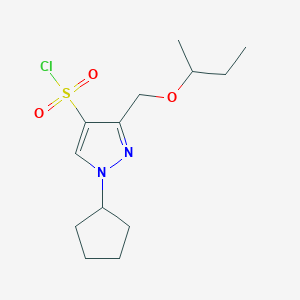

![N-(4-chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide](/img/structure/B2481095.png)

carbamoyl]methyl})amino}acetate](/img/structure/B2481097.png)

![1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2481104.png)